2,8-Dimethylquinoline-3-carboxylic acid ethyl ester

Description

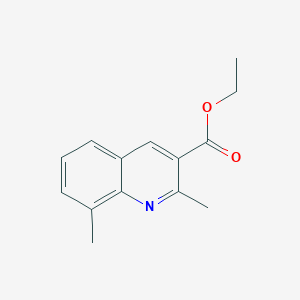

2,8-Dimethylquinoline-3-carboxylic acid ethyl ester (CAS: 392734-40-6) is a quinoline derivative characterized by methyl substitutions at the 2- and 8-positions of the quinoline ring and an ethyl ester group at the 3-carboxylic acid position. Its molecular formula is C₁₄H₁₅NO₂, with a molecular weight of 229.27 g/mol. The compound is typically synthesized via esterification of the corresponding carboxylic acid or through multi-step reactions involving condensation of substituted anilines with ethyl acrylate derivatives.

Key physical properties include a purity of 95% (as reported by suppliers like Combi-Blocks) and a SMILES representation of CCOC(=O)c1cc2ccc(C)cc2nc1C.

Properties

IUPAC Name |

ethyl 2,8-dimethylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-4-17-14(16)12-8-11-7-5-6-9(2)13(11)15-10(12)3/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUBNQYCJAIYMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC(=C2N=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408150 | |

| Record name | Ethyl 2,8-dimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392734-40-6 | |

| Record name | Ethyl 2,8-dimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde, followed by cyclization and esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethylquinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the quinoline ring or other functional groups.

Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines .

Scientific Research Applications

Medicinal Chemistry

2,8-Dimethylquinoline-3-carboxylic acid ethyl ester has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some common pathogens are as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 30 |

These findings suggest its potential application in treating bacterial infections and developing new antibiotics.

- Anticancer Properties : In vitro studies involving cancer cell lines, such as A549 lung cancer cells, have demonstrated that the compound induces apoptosis and causes cell cycle arrest at the G2/M phase. This indicates its potential as an anticancer agent .

Biological Research

The compound is utilized as a tool in biological research to explore molecular interactions and pathways. Its ability to modulate biological processes makes it a valuable probe in studying various diseases and conditions.

Industrial Applications

In the industrial sector, this compound serves as an intermediate in the synthesis of various chemical products. Its derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals, showcasing its versatility in chemical manufacturing processes .

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial load in infected tissues when treated with this compound, highlighting its potential for clinical applications in infection control.

Case Study 2: Cancer Treatment

In a laboratory setting, researchers treated A549 lung cancer cells with varying concentrations of the compound. The results showed a dose-dependent response where higher concentrations led to increased apoptosis rates and cell cycle arrest. This study underscores the compound's promise as a candidate for further development in cancer therapeutics .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 6-bromo-4-chloroquinoline-3-carboxylate | Contains chlorine instead of bromine | Different halogen substitution affects reactivity |

| Ethyl 2,4-dimethylquinoline-3-carboxylate | Lacks halogen substitution | Simpler structure may lead to different properties |

| 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | Hydroxyl group instead of an ethyl ester | Altered solubility and reactivity due to hydroxyl group |

This table illustrates how variations in substitution patterns can significantly influence the chemical behavior and biological activity of quinoline derivatives .

Mechanism of Action

The mechanism of action of 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The quinoline ring system can intercalate with DNA, inhibiting replication and transcription processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,8-dimethylquinoline-3-carboxylic acid ethyl ester with structurally related quinoline derivatives, focusing on substituents, molecular properties, and reported applications:

Structural and Functional Differences

- Substituent Effects: Halogenated Derivatives (e.g., 6-Bromo-, 7-Chloro-): Halogens increase molecular weight and may enhance bioactivity or alter binding affinity in drug design. Hydroxyl Groups: The 4-hydroxy derivative (CAS: 303009-95-2) exhibits higher polarity (XLogP3 = 2.7 vs. Fluorinated Analogs: The 6,8-difluoro-4-hydroxy compound showed anti-inflammatory activity, likely due to electron-withdrawing fluorine atoms enhancing receptor interactions.

Biological Activity

2,8-Dimethylquinoline-3-carboxylic acid ethyl ester (DMQCA) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of DMQCA, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C₁₄H₁₅NO₂

- Molecular Weight : 229.27 g/mol

- CAS Number : 392734-40-6

- LogP : Approximately 2.88, indicating moderate lipophilicity which facilitates membrane permeability.

The biological activity of DMQCA is largely attributed to its ability to interact with various molecular targets within biological systems. The quinoline ring structure allows it to intercalate with DNA, potentially inhibiting replication and transcription processes. Moreover, DMQCA may modulate enzyme activity and cellular signaling pathways, contributing to its therapeutic effects.

Potential Mechanisms Include:

- Enzyme Inhibition : DMQCA may inhibit specific enzymes involved in metabolic processes, leading to antimicrobial effects.

- DNA Intercalation : The compound's structure allows it to bind to DNA, disrupting normal cellular functions.

- Receptor Modulation : It may interact with receptors involved in inflammatory responses and cancer pathways.

Biological Activities

Research has indicated that DMQCA exhibits a range of biological activities:

- Antimicrobial Properties : Studies suggest that DMQCA disrupts bacterial cell membranes or interferes with metabolic processes, leading to antimicrobial effects against various pathogens.

- Anti-inflammatory Effects : Preliminary findings indicate potential anti-inflammatory activity, possibly through modulation of inflammatory cytokines.

- Anticancer Potential : Some derivatives of DMQCA have shown promise in inhibiting cancer cell proliferation in vitro.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Disruption of bacterial membranes | |

| Anti-inflammatory | Modulation of cytokine production | |

| Anticancer | Inhibition of cancer cell proliferation |

Case Studies and Research Findings

-

Antimicrobial Activity Study :

A study evaluated the antimicrobial efficacy of DMQCA against common bacterial strains. Results indicated that DMQCA exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antibacterial agent. -

Anti-inflammatory Mechanism Exploration :

Research focused on the anti-inflammatory properties of DMQCA demonstrated its ability to lower levels of pro-inflammatory cytokines in vitro. This suggests a mechanism through which DMQCA may exert protective effects in inflammatory diseases. -

Cancer Cell Line Testing :

Various derivatives of DMQCA were tested against cancer cell lines such as HeLa and MCF-7. The results showed a dose-dependent inhibition of cell growth, highlighting the compound's potential as a lead in anticancer drug development.

Q & A

Q. What are the standard synthetic routes for 2,8-Dimethylquinoline-3-carboxylic Acid Ethyl Ester?

Methodological Answer: The compound can be synthesized via condensation reactions involving substituted aldehydes and ketones, often catalyzed by Lewis acids like ZnCl₂. For example, a similar quinoline derivative was synthesized by reacting methyl propionylacetate with aldehydes in anhydrous methanol under reflux (100–150°C) . Esterification is another critical step: intermediates like quinoline-3-carboxylic acid derivatives are treated with ethanol under acidic conditions to form the ethyl ester. Post-synthetic modifications, such as hydrolysis with 10% NaOH in methanol, are used to optimize purity .

Q. How can researchers characterize the compound’s purity and structure?

Methodological Answer:

- Spectroscopic Techniques : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at C2 and C8) and ester functionality.

- Chromatography : HPLC or GC-MS (as in Figure 1e for ethyl ester analogs ) ensures purity.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₄H₁₅NO₂, MW 229.27 ).

- X-ray Crystallography : For crystal structure confirmation, as demonstrated for a hexahydroquinoline analog (triclinic system, P1 space group) .

Q. What are the recommended storage and stability conditions?

Methodological Answer: Store in airtight containers in a dry, ventilated environment to prevent hydrolysis of the ester group. Avoid prolonged exposure to moisture or high temperatures (>40°C). Stability studies under varying pH and solvent conditions (e.g., DMSO, ethanol) are advised to determine degradation kinetics .

Advanced Research Questions

Q. How can reaction yields be optimized in large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ ) or Brønsted acids (e.g., H₂SO₄) for condensation efficiency.

- Solvent Optimization : High-boiling solvents like diphenyl ether improve reaction homogeneity and reduce side products .

- Temperature Gradients : Use stepwise heating (e.g., 90°C for 3 hours, followed by reflux) to control exothermic steps .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane) or recrystallization from ethanol enhances yield .

Q. How to resolve contradictions in substituent effects on biological activity?

Methodological Answer:

- Comparative Studies : Compare bioactivity of 2,8-dimethylquinoline derivatives with analogs bearing substituents like Cl (e.g., 4-chloro-8-methylquinoline-3-carboxylate ) or F (e.g., 8-fluoro-4-hydroxyquinoline-3-carboxylate ).

- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with antimicrobial or enzyme-modulating activity .

- Mechanistic Assays : Use enzyme inhibition assays (e.g., protease or kinase targets) to isolate substituent-specific effects .

Q. How to design experiments for evaluating biological activity in novel contexts?

Methodological Answer:

- Antimicrobial Screening : Follow protocols from polyhydroquinoline studies, using agar diffusion or MIC assays against Gram-positive/negative bacteria .

- Cytotoxicity Profiling : Test against human cell lines (e.g., HEK293) to assess selectivity indices.

- In Silico Docking : Use molecular docking tools (e.g., AutoDock Vina) to predict binding affinity for targets like DNA gyrase or topoisomerase IV .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction conditions for ester hydrolysis?

Methodological Answer:

- Parameter Validation : Replicate hydrolysis under varying conditions (e.g., 10% NaOH vs. HCl/ethanol ). Monitor reaction progress via TLC or in situ IR spectroscopy.

- Side-Product Analysis : Use LC-MS to identify byproducts (e.g., decarboxylated or dimerized species) that may arise from aggressive conditions.

Q. Why do similar quinoline esters exhibit divergent stability profiles?

Methodological Answer:

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, NO₂) may accelerate ester hydrolysis compared to methyl groups.

- Crystallinity Studies : Compare XRD data (e.g., triclinic vs. monoclinic packing ) to correlate crystal lattice stability with degradation resistance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.